Benzyl 2-[(pyridin-2-yl)oxy]propanoate
Description
Benzyl 2-[(pyridin-2-yl)oxy]propanoate is an organic compound featuring a benzyl ester group linked to a propanoate backbone substituted with a pyridin-2-yloxy moiety. This structure combines the aromaticity of benzyl and pyridine rings with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
605680-44-2 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 2-pyridin-2-yloxypropanoate |
InChI |
InChI=1S/C15H15NO3/c1-12(19-14-9-5-6-10-16-14)15(17)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
InChI Key |
ZVKCIDZFHPKTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
The choice of ester groups significantly impacts physicochemical properties:
- Benzyl vs. Butyl Esters: describes fluazifop-P butyl ester, a herbicide with a butyl ester and pyridinyloxy-phenoxypropanoate structure. The benzyl group in the target compound may increase lipophilicity, improving membrane permeability, whereas butyl esters (e.g., fluazifop) are optimized for agrochemical stability.
- Ethyl Esters: Compound 41 in (ethyl ester with pyridinyloxypropoxy-phenoxy substituents) demonstrates how ethyl groups balance solubility and reactivity. Benzyl esters, however, are less prone to hydrolysis than ethyl or methyl esters due to steric hindrance.
Heterocyclic Substituents
- Pyridinyloxy vs. Thiophene: synthesizes Benzyl 2-hydroxy-2-(thiophene-2-yl)propanoate (compound 18). Replacing pyridine with thiophene introduces sulfur-mediated electronic effects, altering reactivity in catalytic processes (e.g., acylative kinetic resolution).
- Dioxoisoindolinyl Groups: Compound 5o () features a 1,3-dioxoisoindolinyl group instead of pyridinyloxy.
Data Tables
Table 1: Key Properties of Compared Compounds
Table 2: Spectral Data Highlights
Key Research Findings
- Synthetic Flexibility : The benzyl ester group enables diverse functionalization, as seen in and , whereas pyridinyloxy substituents () are critical for bioactivity in herbicides.
- Electronic Effects : Pyridine’s nitrogen enhances polarity and hydrogen-bonding capacity compared to thiophene or dioxoisoindolinyl groups, influencing solubility and interaction with biological targets.
- Stability : Benzyl esters exhibit greater hydrolytic stability than alkyl esters (e.g., ethyl, butyl), making them preferable for prodrug designs.
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